molecular formula C18H12Br2 B092568 4,4''-Dibromo-p-terphenyl CAS No. 17788-94-2

4,4''-Dibromo-p-terphenyl

Cat. No.: B092568
CAS No.: 17788-94-2
M. Wt: 388.1 g/mol
InChI Key: VAIPJQIPFPRJKJ-UHFFFAOYSA-N
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Description

4,4’‘-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’’ positions of the terphenyl structure. This compound is known for its applications in organic synthesis, particularly in the preparation of liquid crystals and organic light-emitting diodes (OLEDs) due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’'-Dibromo-p-terphenyl can be synthesized through the bromination of p-terphenyl. The typical synthetic route involves the following steps :

    Starting Materials:

    p-terphenyl, liquid bromine, and an organic solvent such as acetonitrile.

    Reaction Conditions: The reaction is carried out at room temperature with the addition of iron powder as a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of 4,4’'-Dibromo-p-terphenyl follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’'-Dibromo-p-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’'-Dibromo-p-terphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’'-Dibromo-p-terphenyl is unique due to its three phenyl rings and the specific positioning of bromine atoms, which confer distinct electronic properties. This makes it particularly useful in the synthesis of liquid crystals and OLED materials, where precise electronic characteristics are essential .

Properties

IUPAC Name

1,4-bis(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIPJQIPFPRJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498987
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17788-94-2
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Dibromo-p-terphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4,4''-Dibromo-p-terphenyl (DBTP) readily adsorbs onto various metal surfaces, including gold (Au), silver (Ag), and copper (Cu). The bromine atoms in DBTP play a crucial role, undergoing catalytic cleavage (dehalogenation) on these surfaces. [, , , , , , , , , , , , , , ]. This dehalogenation leads to the formation of reactive radical species that can participate in various on-surface reactions, most notably Ullmann coupling [, , , , , , , ]. This process enables the formation of carbon-carbon bonds between adjacent DBTP molecules, ultimately leading to the creation of extended structures like poly(para-phenylene) (PPP) [, , , , , , , ]. Further processing can then transform these PPP chains into graphene nanoribbons (GNRs), highly sought-after materials for nanoelectronics [, , ].

A:
Molecular formula: C18H12Br2 []* Molecular weight: 388.09 g/mol * Spectroscopic data:* While the provided articles primarily focus on DBTP's on-surface reactivity and resulting structures, techniques like Raman spectroscopy are used to characterize the synthesized GNRs and confirm the absence of degradation products [].

A: The specific metal substrate significantly affects the reaction pathway and outcome. For instance, reversible dehalogenation is observed on Au(111), while on Cu(111), organometallic intermediates are predominantly formed, inhibiting reversibility []. Additionally, the activation temperatures for bromine scission and subsequent coupling reactions vary between different metals and their facets. For example, Au(110) and Au(100) require higher temperatures for Ullmann coupling and cyclodehydrogenation compared to Au(111) []. Ag(110) demonstrates intermediate properties, with the formation of organometallic intermediates involving silver adatoms before PPP formation [].

A: Yes, the presence of oxygen can significantly alter the reaction pathway of DBTP on metal surfaces. Instead of forming 1D polymers as seen in oxygen-free conditions, oxygen adsorption can promote the formation of 2D organometallic networks upon annealing []. This occurs due to oxygen stabilizing the organometallic segments formed during the reaction.

A: Density Functional Theory (DFT) calculations are extensively employed to complement experimental observations and provide insights into the energetics and mechanisms of DBTP's on-surface reactions [, , , , , ]. For example, DFT calculations revealed the energy gains associated with different configurations of DBTP molecules caged in porous supramolecular structures on Ag(111), stabilized by halogen and hydrogen bonds []. Additionally, DFT helps explain the different activation energies for bromine desorption from Ag and Au surfaces, explaining the varying kinetics of molecular chain and GNR formation [].

A: While the provided research focuses primarily on DBTP, studies using 1,4-dibromobenzene demonstrate that precursor length can influence the size of the resulting 2D organometallic networks on Cu(111) []. This suggests that structural modifications to the DBTP backbone could be used to tailor the properties and self-assembly of the resulting nanostructures.

A: Adding metal atom catalysts, such as cobalt, can significantly enhance the efficiency of the Ullmann coupling reaction involving DBTP on less reactive surfaces like TiO2(110) [, ]. Cobalt atoms facilitate debromination at room temperature, leading to a higher yield of poly-para-phenylene (PPP) by reducing the desorption of DBTP molecules during the reaction.

A: Yes, DBTP has been successfully used in conjunction with boron precursors to create mixed-dimensional heterostructures composed of 2D borophene and 1D armchair graphene nanoribbons (aGNRs) []. This self-assembly process highlights the versatility of DBTP as a building block for complex nanomaterials.

A: Utilizing light in conjunction with heat can significantly lower the activation temperatures for each stage of the Ullmann coupling reaction involving DBTP []. This light-assisted approach enhances the reactivity of less reactive surfaces, such as Ag(100), enabling PPP synthesis at lower temperatures and providing an additional parameter for controlling on-surface synthesis [].

A: Raman spectroscopy confirms the stability of GNRs synthesized from DBTP after exposure to air []. The presence of characteristic GNR vibrational modes and the absence of degradation-related fingerprints suggest their suitability for applications outside controlled environments.

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